N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyridazine ring
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyridazine ring: This involves the condensation of hydrazine with a suitable dicarbonyl compound.
Thioether formation: The pyridazine derivative is then reacted with a thiol to introduce the thioether linkage.
Amidation: Finally, the benzo[d][1,3]dioxole derivative is coupled with the pyridazine-thioether intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Lacks the methoxy groups on the phenyl ring.
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the methoxy groups on the phenyl ring and the specific positioning of the thioether linkage and acetamide group make N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-26-16-6-3-13(9-18(16)27-2)15-5-8-21(24-23-15)30-11-20(25)22-14-4-7-17-19(10-14)29-12-28-17/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNTUJVDFFSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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